N-(4-iodophenyl)thiophene-2-carboxamide

Description

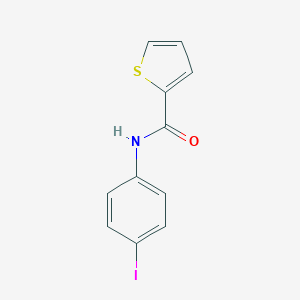

N-(4-Iodophenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 4-iodophenyl substituent on the amide nitrogen. The iodine atom at the para position of the phenyl ring introduces steric bulk, electron-withdrawing effects, and increased molecular weight, which may influence biological activity, solubility, and binding interactions compared to other halogenated or substituted analogs .

Properties

CAS No. |

136340-97-1 |

|---|---|

Molecular Formula |

C11H8INOS |

Molecular Weight |

329.16 g/mol |

IUPAC Name |

N-(4-iodophenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C11H8INOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) |

InChI Key |

VALCEQVTYPJAEG-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)I |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)I |

Synonyms |

2-Thiophenecarboxamide,N-(4-iodophenyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Halogenated Phenyl Groups

Thiophene carboxamides with halogenated phenyl substituents are widely studied for antimicrobial, antifungal, and anticancer activities. Key comparisons include:

Key Observations :

- Halogen Effects : In maleimide derivatives (), halogen size (F, Cl, Br, I) minimally impacts inhibitory potency (IC₅₀ ~4–7 μM), suggesting steric bulk and electronic effects may offset iodine’s larger size . For thiophene carboxamides, chlorine (EC₅₀ = 21.3 μM) shows superior antifungal activity over fluorine (EC₅₀ = 28.9 μM), implying substituent position and electronic properties (e.g., electronegativity, lipophilicity) critically modulate activity .

- Iodine-Specific Properties : The 4-iodo group may enhance binding via halogen bonding or hydrophobic interactions in target proteins, as seen in kinase inhibitors. However, its higher molecular weight could reduce solubility, a common challenge in iodinated drug candidates.

Derivatives with Heterocyclic Moieties

Compounds with thiazole or pyrazole rings exhibit distinct activity profiles:

- Nitrothiophene-thiazole carboxamides (): Antibacterial activity correlates with electron-withdrawing groups (e.g., NO₂ on thiophene) and fluorinated phenyl groups on thiazole. For example, Compound 11 (3,4-difluorophenyl) shows narrow-spectrum antibacterial activity, while Compound 9 (4-fluorophenyl) was commercially sourced for screening .

- Pyrazole-thiophene carboxamides (): Derivatives like 7i (4-methoxyphenyl) and 7c (4-fluorophenethyl) demonstrate EC₅₀ values as low as 11.6 μM against Rhizoctonia solani, highlighting the role of flexible substituents (e.g., phenethyl vs. phenyl) in enhancing antifungal potency .

Benzo[b]thiophene Carboxamides

Their activities are influenced by:

- Electron-withdrawing groups (e.g., CF₃O, SO₂CH₃), which may improve target affinity.

- Hydrogen-bonding capacity of hydroxyl or methoxy groups (45, 46).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.